(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine
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Overview
Description
(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a chlorophenyl group attached to an ethane backbone with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-chlorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.
Chiral Resolution: The racemic mixture is resolved to obtain the (1R)-enantiomer using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the intermediate compounds.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine: The enantiomer of the compound with similar properties but different biological activity.
1-(4-Chlorophenyl)ethane-1,2-diol: A related compound with hydroxyl groups instead of amine groups.
1-(4-Chlorophenyl)ethane-1,2-dione: A compound with carbonyl groups instead of amine groups.
Uniqueness
(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of both amine groups and a chlorophenyl group. This combination of features makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H11ClN2 |
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Molecular Weight |
170.64 g/mol |
IUPAC Name |
(1R)-1-(4-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11ClN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m0/s1 |
InChI Key |
DYQPAVDDRLNLKW-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)Cl |
Origin of Product |
United States |
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